molecular formula C10H5BrClNO2 B13681519 5-Bromo-3-chloroisoquinoline-4-carboxylic acid

5-Bromo-3-chloroisoquinoline-4-carboxylic acid

Cat. No.: B13681519
M. Wt: 286.51 g/mol
InChI Key: OMQOUTAHTMVMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-chloroisoquinoline-4-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is characterized by the presence of bromine and chlorine substituents on the isoquinoline ring, which is fused with a carboxylic acid group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloroisoquinoline-4-carboxylic acid typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloroisoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

5-Bromo-3-chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-chloroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications.

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

5-bromo-3-chloroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-4-13-9(12)8(7(5)6)10(14)15/h1-4H,(H,14,15)

InChI Key

OMQOUTAHTMVMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C(=C2C(=C1)Br)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.